6-chloro-4-methoxy-1H-indole-2-carboxylic acid

描述

Structural Identification and Nomenclature

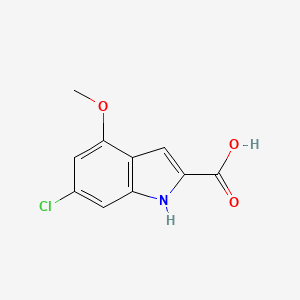

This compound represents a highly substituted derivative of the fundamental indole structure, bearing the molecular formula C10H8ClNO3 and a molecular weight of 225.63 grams per mole. The compound is systematically identified by its International Union of Pure and Applied Chemistry name, which precisely describes the positioning of its functional groups on the indole ring system. The structural framework consists of a fused benzene and pyrrole ring system characteristic of indole compounds, with specific substitutions that significantly alter its chemical and biological properties.

The molecular architecture features a chlorine atom positioned at the 6th carbon of the indole ring, a methoxy group located at the 4th position, and a carboxylic acid functional group attached to the 2nd position. This particular substitution pattern creates a unique electronic environment that influences both the compound's reactivity and its potential interactions with biological targets. The Chemical Abstracts Service has assigned this compound the registry number 1782640-77-0, providing a standardized identifier for research and commercial applications.

The three-dimensional molecular structure reveals important conformational characteristics that affect the compound's physical and chemical properties. The presence of the carboxylic acid group at position 2 introduces hydrogen bonding capabilities, while the methoxy substituent at position 4 provides electron-donating effects that modulate the overall electronic distribution within the aromatic system. The chlorine atom at position 6 contributes electron-withdrawing properties that further influence the compound's reactivity profile and potential biological activity.

Spectroscopic analysis confirms the structural assignment through characteristic signals observed in Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry techniques. The compound's Simplified Molecular Input Line Entry System notation, represented as O=C(C(N1)=CC2=C1C=C(Cl)C=C2OC)O, provides a standardized method for computational chemistry applications and database searches. These structural identifiers collectively establish a comprehensive framework for understanding the compound's chemical identity and facilitating further research investigations.

Historical Context in Indole Chemistry

The development of this compound research must be understood within the broader historical context of indole chemistry, which traces its origins to the mid-nineteenth century. The fundamental indole structure was first discovered in 1866 by German chemist Kuno Fritz, who extracted indole from the distillation of tryptophan, marking the beginning of systematic investigations into this important class of heterocyclic compounds. This initial discovery laid the groundwork for subsequent research into indole derivatives, including complex substituted variants such as this compound.

The historical progression of indole chemistry gained significant momentum in the late nineteenth century when the chemical structure of indole was fully elucidated. Research during this period focused on understanding the unique aromatic properties of the fused benzene-pyrrole ring system, which exhibited distinctive reactivity patterns compared to other heterocyclic compounds. The systematic exploration of substituted indole derivatives began in earnest during the twentieth century, as chemists recognized the potential for creating compounds with enhanced biological activity through strategic placement of functional groups on the indole scaffold.

The specific development of carboxylic acid-substituted indole compounds emerged from research into biologically active molecules, particularly those related to amino acid metabolism and neurotransmitter synthesis. Historical studies demonstrated that the introduction of carboxylic acid groups at the 2-position of indole rings created compounds with enhanced water solubility and improved potential for biological interaction. This research foundation established the rationale for synthesizing complex derivatives such as this compound, which combines multiple functional group modifications to achieve specific chemical and biological properties.

Contemporary research into substituted indole-2-carboxylic acid derivatives has been driven by their potential applications in medicinal chemistry and pharmaceutical development. The historical evolution of synthetic methodologies, including the development of advanced coupling reactions and selective functionalization techniques, has enabled the precise construction of highly substituted indole derivatives. This historical progression demonstrates how foundational discoveries in indole chemistry have evolved to support the synthesis and investigation of complex compounds like this compound, representing a sophisticated application of accumulated knowledge in heterocyclic chemistry.

Significance in Heterocyclic Compound Research

This compound occupies a position of considerable significance within contemporary heterocyclic compound research, serving as both a valuable synthetic intermediate and a model compound for investigating structure-activity relationships in indole chemistry. The compound's unique substitution pattern provides researchers with opportunities to explore how multiple functional groups interact within a single molecular framework, contributing to fundamental understanding of electronic effects and conformational preferences in heterocyclic systems. Its role extends beyond simple synthetic utility to encompass broader implications for medicinal chemistry and chemical biology research.

The research significance of this compound is particularly evident in its applications as a building block for constructing more complex molecular architectures. Studies have demonstrated that the strategic positioning of chloro, methoxy, and carboxylic acid substituents creates a versatile platform for further chemical modification through various coupling reactions and functional group transformations. This versatility makes the compound invaluable for researchers seeking to develop new pharmaceutical leads or investigate novel chemical transformations within indole-based systems.

Recent investigations have highlighted the compound's utility in multicomponent reaction chemistry, where it can serve as a key component in the construction of indole-fused heterocyclic systems. Research in this area has revealed that the specific substitution pattern of this compound influences reaction outcomes and selectivity, providing insights into the relationship between molecular structure and chemical reactivity. These findings contribute to the broader understanding of how substituent effects govern the behavior of complex heterocyclic compounds in synthetic transformations.

The compound's significance extends to biochemical research, where it functions as a research tool for studying enzyme activity and cellular responses. Its ability to modulate biological pathways through specific molecular interactions makes it valuable for investigating fundamental biochemical processes and potential therapeutic targets. Current research applications include its use in biochemical assays designed to evaluate enzyme inhibition and cellular pathway modulation, demonstrating the compound's importance in bridging synthetic chemistry and biological research.

属性

IUPAC Name |

6-chloro-4-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-15-9-3-5(11)2-7-6(9)4-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWTMCWOYEZEPKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=C(N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors.

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities.

生化分析

Biochemical Properties

6-chloro-4-methoxy-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, differentiation, and survival. Additionally, this compound may alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. Additionally, this compound may induce changes in gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including alterations in cell proliferation, apoptosis, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it may cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, indole derivatives are metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Additionally, binding proteins such as albumin can facilitate the compound’s distribution in the bloodstream, affecting its localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, indole derivatives can localize to the nucleus, mitochondria, or endoplasmic reticulum, where they exert their effects on cellular processes such as transcription, energy production, and protein synthesis.

生物活性

6-Chloro-4-methoxy-1H-indole-2-carboxylic acid (6-Cl-4-MeO-ICA) is an indole derivative that has garnered interest due to its potential biological activities. This compound features a chlorine atom at the 6th position and a methoxy group at the 4th position, which may influence its reactivity and interactions with biological systems. The following sections will explore its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

6-Cl-4-MeO-ICA has the molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol. Its structure is characterized by an aromatic indole ring, which is significant in many biologically relevant compounds, including neurotransmitters and plant hormones.

Antimicrobial Properties

Research indicates that 6-Cl-4-MeO-ICA exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various pathogens, suggesting that it may serve as a lead compound for developing new antimicrobial agents.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor . Preliminary studies suggest that it may inhibit specific enzymatic pathways, which could have implications for treating diseases associated with these enzymes. The presence of functional groups such as chlorine and methoxy enhances its ability to interact with biological targets.

Structure-Activity Relationship (SAR)

The biological activity of 6-Cl-4-MeO-ICA can be attributed to its unique structural features. The chlorine and methoxy substituents are believed to play crucial roles in its interaction with biological macromolecules. A comparative analysis with similar compounds reveals the following distinctions:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | Lacks chlorine; more hydrophilic |

| 6-Chloro-1H-indole-2-carboxylic acid | C9H6ClNO2 | Does not contain the methoxy group |

| 5-Chloro-4-methoxyindole | C10H9ClN | Different position of chlorine affects reactivity |

The distinct combination of functional groups in 6-Cl-4-MeO-ICA contributes to its unique biological profile compared to these structurally similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological significance of indole derivatives, including 6-Cl-4-MeO-ICA:

- Antitumor Activity : Indole derivatives have been explored for their antitumor properties. Compounds similar to 6-Cl-4-MeO-ICA have shown significant inhibitory effects on tumor growth in various cancer models, indicating a potential pathway for therapeutic development .

- SARS-CoV Inhibition : Research on indole-based compounds has revealed their potential as inhibitors against viral proteases, including those from SARS-CoV. The structural characteristics of these compounds suggest they could be optimized for antiviral activity .

- Optimization Studies : Studies utilizing response surface methodology (RSM) have demonstrated how modifications to the structure can enhance the biological activity of indole derivatives, including those similar to 6-Cl-4-MeO-ICA .

科学研究应用

Biological Activities

Research indicates that 6-Cl-4-MeO-ICA exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit certain microbial growth, making it a candidate for developing new antimicrobial agents.

- Enzyme Inhibition : The compound may act as an inhibitor in specific enzymatic pathways, which is crucial for drug development targeting metabolic disorders .

- Potential Antiviral Activity : In studies related to SARS-CoV protease inhibitors, modifications of indole derivatives, including those similar to 6-Cl-4-MeO-ICA, demonstrated potent inhibitory activities against viral enzymes .

Therapeutic Applications

The distinct structural features of 6-Cl-4-MeO-ICA position it as a promising candidate for various therapeutic applications:

Future Research Directions

Further research is necessary to explore the full potential of 6-Chloro-4-methoxy-1H-indole-2-carboxylic acid:

- Mechanistic Studies : Understanding how this compound interacts with specific enzymes or receptors will be crucial for its application in drug design.

- Analog Development : Medicinal chemists can synthesize and evaluate analogs of 6-Cl-4-MeO-ICA to discover novel bioactive compounds with enhanced properties.

相似化合物的比较

Table 1: Key Structural Differences Among Selected Indole Derivatives

Key Observations :

- Substituent Position Effects : The placement of chlorine and methoxy groups significantly alters reactivity and biological activity. For example, 5-methoxyindole-2-carboxylic acid ( ) is more reactive in acyl chloride formation compared to the 4-methoxy analog due to steric and electronic differences.

- Carboxylic Acid Position : Derivatives with a carboxylic acid at the 2-position (e.g., the target compound) are often prioritized for drug synthesis, as this position facilitates interactions with biological targets .

Critical Analysis :

- The synthesis of 5-methoxyindole-2-acylchloride ( ) highlights the sensitivity of indole derivatives to reaction time and temperature, a challenge likely shared by the target compound.

- The discontinuation of this compound ( ) suggests scalability or stability issues, though specific data are absent.

Pharmacological and Industrial Relevance

- 7-Chloro-3-methyl-1H-indole-2-carboxylic acid is flagged for hazardous properties (e.g., toxicity), limiting its application despite structural similarity to the target compound .

- The target compound’s 4-methoxy group may enhance metabolic stability compared to 5- or 7-methoxy analogs, though empirical data are lacking .

准备方法

Synthetic Route from Indole Derivatives

A common method involves starting from a 6-chloro-4-methoxyindole precursor, which undergoes carboxylation at the 2-position. The general steps include:

- Halogenation and Methoxylation: Selective chlorination at the 6-position and methoxylation at the 4-position of the indole ring are achieved using electrophilic substitution reactions under controlled conditions.

- Carboxylation: The 2-position carboxylic acid group is introduced via lithiation followed by carbonation or through hydrolysis of a corresponding ester intermediate.

This method yields 6-chloro-4-methoxy-1H-indole-2-carboxylic acid typically in crystalline form, with commercial preparations reaching purities around 95%.

Hemetsberger–Knittel Indole Synthesis Adaptation

An advanced synthetic approach employs the Hemetsberger–Knittel indole synthesis, which is useful for preparing substituted indole-2-carboxylates. The process involves:

- Knoevenagel Condensation: Methyl 2-azidoacetate condenses with substituted benzaldehydes to form methyl-2-azidocinnamate intermediates.

- Thermolysis and Cyclization: The azide group undergoes thermolysis, followed by electrophilic cyclization to form the indole ring with the carboxylate group at the 2-position.

- Functional Group Introduction: Subsequent chlorination and methoxylation steps introduce the 6-chloro and 4-methoxy substituents.

This method allows for the synthesis of indole-2-carboxylates with diverse substitution patterns and can be optimized by adjusting reaction temperature, stoichiometry, and reactant concentrations to maximize yield and purity.

Hydrolysis of Methyl Esters

The target acid can also be prepared by hydrolysis of methyl esters of 6-chloro-4-methoxyindole-2-carboxylate:

- Ester Hydrolysis: Treatment of the methyl ester with aqueous base (e.g., 3N NaOH) under reflux conditions converts the ester to the corresponding carboxylic acid.

- Purification: Acidification and crystallization afford the pure acid.

This approach is straightforward and commonly used in laboratory-scale synthesis.

Reagents and Conditions Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Chlorination | AlCl3, 1,2-dichloromethane, reflux 2–3 h | Electrophilic aromatic substitution |

| Methoxylation | NaOCH3/CH3OH, low temperature (−20 °C) | Nucleophilic substitution |

| Knoevenagel Condensation | Methyl 2-azidoacetate + substituted benzaldehyde | Forms azidocinnamate intermediate |

| Thermolysis & Cyclization | Heating in xylene, reflux 3 h | Indole ring formation |

| Ester Hydrolysis | 3N NaOH, EtOH, reflux 2 h | Converts ester to acid |

| Coupling (for amides) | BOP, DIPEA, DMF, room temperature | Used in derivative synthesis, not direct acid synthesis |

Research Findings and Optimization

- The Hemetsberger–Knittel synthesis route was optimized by controlling reaction temperature and stoichiometry to improve yields of intermediates and final products.

- The hydrolysis step requires careful control of reaction time and temperature to prevent side reactions and degradation.

- Purity of the final compound is typically around 95% in commercial samples, with crystallization used for purification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。